6-chloro-5-fluoro-1-benzothiophene 6-chloro-5-fluoro-1-benzothiophene
Brand Name: Vulcanchem
CAS No.: 1427437-31-7
VCID: VC11614609
InChI: InChI=1S/C8H4ClFS/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4H
SMILES:
Molecular Formula: C8H4ClFS
Molecular Weight: 186.63 g/mol

6-chloro-5-fluoro-1-benzothiophene

CAS No.: 1427437-31-7

VCID: VC11614609

Molecular Formula: C8H4ClFS

Molecular Weight: 186.63 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

6-chloro-5-fluoro-1-benzothiophene - 1427437-31-7

Description

6-Chloro-5-fluoro-1-benzothiophene is a halogenated benzothiophene derivative, featuring both chlorine and fluorine substituents. This compound is of interest in organic chemistry due to its unique properties and potential applications in pharmaceuticals and materials science. The presence of chlorine and fluorine atoms on the benzothiophene ring imparts specific chemical and physical characteristics, making it a valuable intermediate in various synthetic processes.

Synthesis and Preparation

The synthesis of 6-chloro-5-fluoro-1-benzothiophene typically involves multi-step reactions starting from simpler benzothiophene derivatives. For instance, a related compound, 6-chloro-5-fluoro-1-benzothiophene-2-carboxylic acid, can be prepared through a series of chlorination and fluorination steps followed by carboxylation reactions . The specific synthesis of 6-chloro-5-fluoro-1-benzothiophene might involve similar methodologies, with careful control of reaction conditions to achieve the desired substitution pattern.

Applications and Research Findings

Benzothiophene derivatives, including those with halogen substitutions, are explored for their potential in pharmaceuticals and materials science. The presence of chlorine and fluorine can enhance biological activity and modify physical properties, making these compounds useful in drug design and development. For example, fluorinated compounds often exhibit improved bioavailability and metabolic stability.

Biological Activity

While specific biological activity data for 6-chloro-5-fluoro-1-benzothiophene is limited, related compounds have shown promising results. Fluorinated benzothiophene-indole hybrids have demonstrated antibacterial properties, with variations in substitution patterns affecting activity against different bacterial strains . The incorporation of chlorine and fluorine into benzothiophene structures could similarly influence biological activity, potentially enhancing efficacy or selectivity.

Materials Science Applications

In materials science, halogenated benzothiophenes might be used in the development of organic semiconductors or optoelectronic devices. The electronic properties of these compounds can be tuned by adjusting the halogen substituents, which can affect charge transport and optical characteristics.

CAS No. 1427437-31-7
Product Name 6-chloro-5-fluoro-1-benzothiophene
Molecular Formula C8H4ClFS
Molecular Weight 186.63 g/mol
IUPAC Name 6-chloro-5-fluoro-1-benzothiophene
Standard InChI InChI=1S/C8H4ClFS/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4H
Standard InChIKey XEYIQLAUQLFERG-UHFFFAOYSA-N
Canonical SMILES C1=CSC2=CC(=C(C=C21)F)Cl
Purity 95
PubChem Compound 91807232
Last Modified Aug 25 2023

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